REACTION_CXSMILES
|
NC(N)=O.CN(C)C=O.Br[CH2:11][C:12](=[O:21])[C:13](=[N:19][OH:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>O>[OH:21][C:12]1[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N:19][O:20][CH:11]=1
|
Name
|
|
Quantity
|
144 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ethyl 4-bromo-2-hydroxyimino-3-oxobutyrate
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C(=O)OCC)=NO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with dilute aqueous hydrochloric acid and with a saturated aqueous solution of sodium chloride, in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which it was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
a 1:1 by volume mixture of ethyl acetate and hexane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to remove insoluble materials
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with a 1:4 by volume mixture of ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NOC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |